molecular formula C9H6F3N B13885595 3-Methyl-2-(trifluoromethyl)benzonitrile

3-Methyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B13885595
M. Wt: 185.15 g/mol
InChI Key: UHILDNKHGFRDJO-UHFFFAOYSA-N
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Description

3-Methyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group at the third position and a trifluoromethyl group at the second position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-2-(trifluoromethyl)benzonitrile may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-Methyl-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of enzyme activity and the alteration of metabolic pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)benzonitrile
  • 2-Methyl-3-(trifluoromethyl)benzonitrile

Uniqueness

3-Methyl-2-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the methyl and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs .

Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

3-methyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H6F3N/c1-6-3-2-4-7(5-13)8(6)9(10,11)12/h2-4H,1H3

InChI Key

UHILDNKHGFRDJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#N)C(F)(F)F

Origin of Product

United States

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